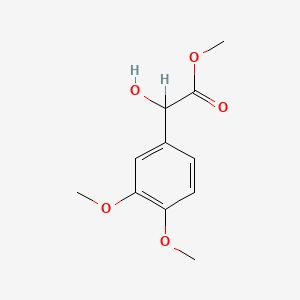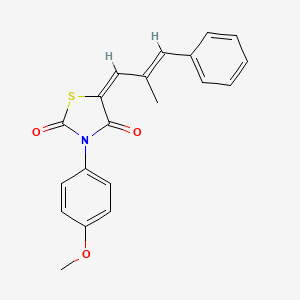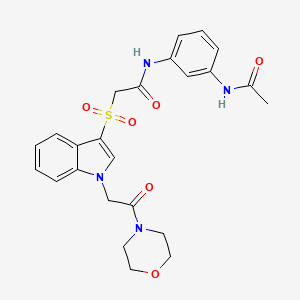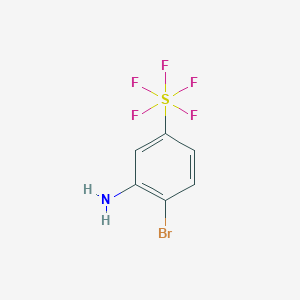
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate
概要
説明
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.2259 g/mol . It is also known by other names such as methyl α-hydroxy-α-(3,4-dimethoxyphenyl)acetate and methyl (3,4-dimethoxyphenyl)(hydroxy)acetate . This compound is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid commonly used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, 3,4-dimethoxy-, methyl ester typically involves the esterification of mandelic acid. One common method is the Fischer-Speier esterification, which involves reacting mandelic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of mandelic acid, 3,4-dimethoxy-, methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The esterification reaction is monitored and controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of mandelic acid, 3,4-dimethoxy-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release mandelic acid, which can then interact with biological targets such as enzymes and receptors. The methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity to specific targets .
類似化合物との比較
Similar Compounds
Mandelic acid: The parent compound, which lacks the methoxy groups and the ester functionality.
3,4-Dimethoxybenzaldehyde: A related compound with similar aromatic substitution but lacking the ester group.
3,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the ester.
Uniqueness
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to the presence of both methoxy groups and the ester functionality
特性
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSKFAHFLOMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2375012.png)
![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)
![Ethyl imidazo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B2375018.png)

![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)


![4-(dimethylamino)-N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2375024.png)
![4,6-difluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375025.png)
![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)
![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)
